molecular formula C15H21IN2O2Si B1393114 N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide CAS No. 1186310-88-2

N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide

Cat. No.: B1393114
CAS No.: 1186310-88-2
M. Wt: 416.33 g/mol
InChI Key: NQGXPZFYJZPDJR-UHFFFAOYSA-N
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Description

N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide is a synthetic organic compound characterized by its unique structure, which includes a furo[3,2-b]pyridine core substituted with iodine and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide typically involves multiple steps:

    Formation of the Furo[3,2-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the furo[3,2-b]pyridine ring system.

    Introduction of the Iodo Group: The iodination can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a catalyst.

    Amidation: The final step involves the reaction of the intermediate with pivaloyl chloride to form the pivalamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The trimethylsilyl group can be involved in coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce various biaryl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide serves as a versatile intermediate for the construction of complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its interactions with biological targets, such as enzymes or receptors, and its efficacy in treating various diseases.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure might contribute to the design of advanced polymers or nanomaterials.

Mechanism of Action

The mechanism by which N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as proteins or nucleic acids, influencing cellular pathways and processes. The trimethylsilyl group could enhance membrane permeability, while the iodine atom might participate in halogen bonding, affecting molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide
  • N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-yl)pivalamide
  • N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)pivalamide

Uniqueness

Compared to these similar compounds, N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide stands out due to the specific positioning of the iodine and trimethylsilyl groups, which can significantly influence its reactivity and interactions. The presence of the pivalamide group also adds steric bulk, potentially affecting its binding properties and stability.

Properties

IUPAC Name

N-(6-iodo-2-trimethylsilylfuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21IN2O2Si/c1-15(2,3)14(19)18-12-9(16)8-17-10-7-11(20-13(10)12)21(4,5)6/h7-8H,1-6H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGXPZFYJZPDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C2C(=NC=C1I)C=C(O2)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674103
Record name N-[6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-88-2
Record name N-[6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide
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